Sniper(tacc3)-11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

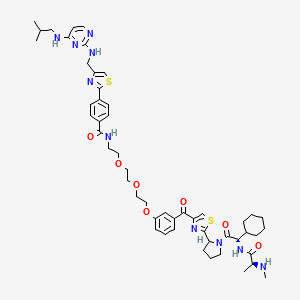

SNIPER(TACC3)-11 ist ein neuartiges kleines Molekül, das entwickelt wurde, um das spindelregulierende Protein Transforming Acidic Coiled-Coil-3 (TACC3) anzugreifen und abzubauen. This compound hat sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen, da es die TACC3-Spiegel reduziert, die in Krebszellen häufig überexprimiert werden .

Herstellungsmethoden

Die Synthese von this compound umfasst die Konstruktion und Assemblierung eines Hybridmoleküls, das aus drei Teilen besteht: einem Liganden für das Zielprotein TACC3, einem Liganden für das zelluläre Inhibitor-of-Apoptosis-Protein 1 (cIAP1) und einem Linker, der diese beiden Liganden verbindet . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese des TACC3-Liganden: Dieser Schritt umfasst die Herstellung eines kleinen Moleküls, das spezifisch an TACC3 bindet.

Synthese des cIAP1-Liganden: Dieser Schritt umfasst die Herstellung eines kleinen Moleküls, das spezifisch an cIAP1 bindet.

Linker-Synthese und -Assemblierung: Die beiden Liganden werden über einen Linker verbunden, wodurch das endgültige Hybridmolekül this compound entsteht.

Die Reaktionsbedingungen für diese Schritte variieren je nach den spezifischen Liganden und dem verwendeten Linker. Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Synthesewege beinhalten, wobei die Reinheit und Stabilität des Endprodukts gewährleistet werden .

Vorbereitungsmethoden

The synthesis of SNIPER(TACC3)-11 involves the design and assembly of a hybrid molecule consisting of three parts: a ligand for the target protein TACC3, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), and a linker connecting these two ligands . The synthetic route typically involves the following steps:

Synthesis of the TACC3 ligand: This step involves the preparation of a small molecule that specifically binds to TACC3.

Synthesis of the cIAP1 ligand: This step involves the preparation of a small molecule that specifically binds to cIAP1.

Linker synthesis and assembly: The two ligands are connected via a linker, forming the final hybrid molecule this compound.

The reaction conditions for these steps vary depending on the specific ligands and linker used. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and stability of the final product .

Analyse Chemischer Reaktionen

SNIPER(TACC3)-11 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seinem Wirkmechanismus, der den Ubiquitin-Proteasom-Weg beinhaltet . Die wichtigsten Reaktionen umfassen:

Polyubiquitylierung: This compound induziert die Polyubiquitylierung von TACC3 und markiert es so für den Abbau durch das Proteasom.

Proteasomaler Abbau: Das polyubiquitylierte TACC3 wird vom Proteasom erkannt und abgebaut, wodurch die TACC3-Spiegel in den Zellen reduziert werden.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Ubiquitin, Ubiquitin-Ligasen und der Proteasom-Komplex. Das Hauptprodukt, das aus diesen Reaktionen entsteht, sind die abgebauten Fragmente von TACC3 .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

SNIPER(TACC3)-11 has shown promising results in selectively inducing cell death in cancer cells that overexpress TACC3. Studies indicate that this compound can effectively reduce TACC3 levels, leading to decreased viability in cancer cell lines such as HT1080 and MCF7. The selective nature of this compound allows it to minimize effects on normal cells, highlighting its potential as a targeted cancer therapy.

Case Study:

- In vitro experiments demonstrated that treatment with this compound at concentrations greater than 10 µM resulted in significant apoptosis in TACC3-overexpressing cancer cells, while having minimal impact on normal fibroblasts .

Mechanistic Insights into Cancer Cell Death

Research has shown that this compound induces a unique form of cell death characterized by cytoplasmic vacuolization and paraptosis-like features. This mechanism is particularly advantageous for targeting cancer cells that are resistant to conventional apoptosis due to high levels of X-linked inhibitor of apoptosis protein (XIAP) expression.

Data Table: Effects of this compound on Cell Viability

| Cell Line | Treatment Concentration (µM) | Viability (%) | Apoptosis Induction |

|---|---|---|---|

| HT1080 | 10 | 30 | Yes |

| MCF7 | 10 | 25 | Yes |

| Normal Fibroblasts | 10 | 90 | No |

Targeting Oncogenic Fusion Proteins

Recent studies have highlighted the efficacy of this compound in targeting oncogenic fusion proteins such as FGFR3-TACC3. This application demonstrates its versatility beyond just targeting TACC3 alone, expanding its potential use in various oncogenic contexts .

Combination Therapies

The combination of this compound with other therapeutic agents, such as proteasome inhibitors like bortezomib, has shown synergistic effects, enhancing anticancer activity across multiple cancer cell lines. This suggests that this compound may be effectively integrated into multi-drug treatment regimens .

Wirkmechanismus

The mechanism of action of SNIPER(TACC3)-11 involves the following steps :

Binding to TACC3 and cIAP1: this compound binds to both TACC3 and cIAP1, bringing them into close proximity.

Poly-ubiquitylation of TACC3: The binding of this compound facilitates the poly-ubiquitylation of TACC3 by cIAP1, marking TACC3 for degradation.

Proteasomal degradation: The poly-ubiquitylated TACC3 is recognized and degraded by the proteasome, leading to a reduction in TACC3 levels and subsequent cancer cell death

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

SNIPER(TACC3)-1: Ein weiteres kleines Molekül, das TACC3 für den Abbau über den Ubiquitin-Proteasom-Weg anspricht.

SNIPER(TACC3)-2: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Struktur und einem anderen Wirkmechanismus.

Die Einzigartigkeit von SNIPER(TACC3)-11 liegt in seinem spezifischen Design, sowohl TACC3 als auch cIAP1 anzusprechen, wodurch der selektive Abbau von TACC3 und die Induktion des Todes von Krebszellen erleichtert werden .

Biologische Aktivität

Sniper(tacc3)-11 is a novel hybrid small molecule developed to target and degrade the transforming acidic coiled-coil protein 3 (TACC3) through the ubiquitin-proteasome pathway. This compound belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are designed to selectively induce the degradation of specific proteins in cancer cells. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in oncology.

The primary mechanism of action for this compound involves its binding to TACC3, leading to its ubiquitination and subsequent proteasomal degradation. This process not only reduces TACC3 levels but also triggers downstream cellular stress responses, including endoplasmic reticulum (ER) stress and paraptosis-like cell death in cancer cells. Notably, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as Bortezomib, enhancing overall anticancer efficacy.

Key Findings

- Induction of Cytoplasmic Vacuolization : this compound induces cytoplasmic vacuolization in cancer cells, which is associated with ER stress and accumulation of ubiquitylated protein aggregates .

- Cell Death Mechanism : The compound promotes paraptosis-like cell death characterized by ER vacuolization, which is distinct from traditional apoptotic pathways .

- Synergistic Effects : When combined with Bortezomib, this compound exhibits synergistic anticancer activity across various cancer cell lines .

Case Studies

-

Cytoplasmic Vacuolization and Cell Death :

- In a study involving human osteosarcoma U2OS cells, treatment with this compound resulted in significant cytoplasmic vacuolization and selective cell death in cancer cells overexpressing TACC3 .

- The study highlighted that the vacuolization was dependent on the presence of X-linked inhibitor of apoptosis protein (XIAP) and involved ER stress responses mediated by X-box binding protein-1 (XBP-1) .

- Proteasomal Degradation :

Comparative Analysis of Related Compounds

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Sniper(tacc3)-1 | Targets TACC3 | Earlier version with similar action |

| PROTAC-11 | E3 Ligase-mediated degradation | Focuses on different E3 ligases |

| PROTAC-12 | Non-specific degradation | Lacks specificity for cIAP1 |

| SNIPER(ER) | Targets Estrogen Receptor | Focuses on hormone receptor degradation |

Eigenschaften

Molekularformel |

C51H66N10O7S2 |

|---|---|

Molekulargewicht |

995.3 g/mol |

IUPAC-Name |

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1 |

InChI-Schlüssel |

CTMIQTSKAZXRFZ-YSQZVTEJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC |

Kanonische SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.